molecular formula C10H20O2 B163019 Methyl nonanoate CAS No. 1731-84-6

Methyl nonanoate

Cat. No. B163019
CAS RN: 1731-84-6
M. Wt: 172.26 g/mol
InChI Key: IJXHLVMUNBOGRR-UHFFFAOYSA-N
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Description

Methyl nonanoate, also known as Methyl pelargonate, is a colorless liquid with a fruity odor . It has a molecular formula of C10H20O2 and a molecular weight of 172.26 . It is used in perfumes, flavors, and for medical research .


Synthesis Analysis

Methyl nonanoate can be synthesized by heating pelargonic acid with methyl alcohol in the presence of concentrated sulfuric acid and subsequent rectification . Another method involves the hydrogenation of 1,5-octadien-carboxylic acid methyl ester using palladium chloride in methanol solution .


Molecular Structure Analysis

The molecular structure of Methyl nonanoate consists of a fatty acid that is esterified with a methyl group . It belongs to the class of organic compounds known as fatty acid methyl esters .


Chemical Reactions Analysis

Methyl nonanoate has been used in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites . It has been utilized in multicomponent reactions for the construction of diverse N/O-containing heterocyclic frameworks .


Physical And Chemical Properties Analysis

Methyl nonanoate has a boiling point of 213-214 °C, a melting point of 30°C, and a density of 0.875 g/mL at 25 °C . It is nearly insoluble in water but very soluble in organic solvents .

Scientific Research Applications

Fuel and Fuel Additives

  • Summary of the Application : Methyl nonanoate is being investigated for its potential use as a fuel and fuel additive . This is due to its chemical properties which make it a promising candidate for these applications.
  • Methods of Application or Experimental Procedures : In the research conducted, densities of methyl nonanoate, n-dodecane, and their binary mixtures were measured under atmospheric pressure at temperatures ranging from 293.15 to 463.15 K . The density data for the binary mixtures were fitted into a form of excess molar volume .
  • Results or Outcomes : The excess molar volumes were mostly positive, and the maximum value was obtained at molar fractions of n-dodecane between 0.5 and 0.6 . Molecular simulations of specified systems were carried out using four kinds of force fields, and the suitable force fields for describing the volume properties of the system were AMBER96 and OPLS-AA . The relative deviations for these two force fields between the simulated and the experimental data were well within ±4%, which meets the general engineering requirement .

Flavoring Agent

  • Summary of the Application : Methyl nonanoate has a fruity aroma and is commonly used as a flavoring agent in a variety of foods such as baked goods, confectionery, and beverages .
  • Methods of Application or Experimental Procedures : Methyl nonanoate is added to food products during the manufacturing process to enhance their flavor . The exact quantity and method of addition can vary depending on the specific product and desired flavor profile.
  • Results or Outcomes : The addition of Methyl nonanoate can enhance the flavor of food products, making them more appealing to consumers .

Fragrance Ingredient

  • Summary of the Application : Methyl nonanoate is used as a fragrance ingredient in the manufacture of perfume, cologne, and personal care products .
  • Methods of Application or Experimental Procedures : In the production of perfumes and colognes, Methyl nonanoate is mixed with other fragrance ingredients to create a unique scent . In personal care products, it is added during the manufacturing process.
  • Results or Outcomes : The addition of Methyl nonanoate can enhance the scent of perfumes, colognes, and personal care products, contributing to their overall appeal .

Industrial Use

  • Summary of the Application : Methyl nonanoate has applications in industrial settings, for example in the production of solvents, resins, and plasticizers .
  • Methods of Application or Experimental Procedures : Methyl nonanoate is used in various industrial processes. For example, it can be used as a solvent in chemical reactions, as a plasticizer to increase the flexibility of plastics, or as a component in the production of resins .
  • Results or Outcomes : The use of Methyl nonanoate in these industrial applications can improve the performance and characteristics of the final products .

Ingredient in Pepper Sprays

  • Summary of the Application : Methyl nonanoate, specifically its derivative 4-nonanoylmorpholine, is used as an ingredient in some pepper sprays .
  • Methods of Application or Experimental Procedures : Methyl nonanoate is incorporated into the formulation of pepper sprays. When sprayed, it can cause discomfort, making it effective for personal defense .
  • Results or Outcomes : The use of Methyl nonanoate in pepper sprays can help deter potential threats, contributing to personal safety .

Herbicide

  • Summary of the Application : The ammonium salt of pelargonic acid, ammonium pelargonate, is used as a herbicide .
  • Methods of Application or Experimental Procedures : Ammonium pelargonate is applied to fields to control the growth of unwanted plants. The exact application method can vary depending on the specific agricultural context .
  • Results or Outcomes : The use of ammonium pelargonate can help control weed growth, improving crop yields .

Safety And Hazards

Methyl nonanoate is classified as a combustible liquid . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Methyl nonanoate has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will continue to be used in the development of efficient synthetic strategies for producing these compounds .

properties

IUPAC Name

methyl nonanoate
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InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IJXHLVMUNBOGRR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC
Source PubChem
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID8061921
Record name Methyl n-nonanoate
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Molecular Weight

172.26 g/mol
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Physical Description

Clear colorless liquid with an ester-like odor; [Acros Organics MSDS], Liquid, colourless to pale yellow oily liquid with a wine, coconut odour
Record name Methyl nonanoate
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Record name Methyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

213.00 to 214.00 °C. @ 760.00 mm Hg
Record name Methyl nonanoate
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Solubility

0.0229 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water
Record name Methyl nonanoate
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Record name Methyl nonanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.870-0.879
Record name Methyl nonanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.21 [mmHg]
Record name Methyl nonanoate
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Product Name

Methyl nonanoate

CAS RN

1731-84-6
Record name Methyl nonanoate
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Record name Methyl pelargonate
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Record name Methyl nonanoate
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Record name Nonanoic acid, methyl ester
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Record name Methyl n-nonanoate
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Record name Methyl nonanoate
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Record name METHYL NONANOATE
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Record name Methyl nonanoate
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Melting Point

-35 °C
Record name Methyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

The foregoing precursors may subsequently be hydrogenated to methyl pelargonate (methyl nonanoate) and pelargonic acid may then be obtained by acid-catalyzed hydrolysis of methyl pelargonate.
Name
methyl pelargonate (methyl nonanoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,920
Citations
X Wang, S Zhu, X Wang - The Journal of Chemical Thermodynamics, 2019 - Elsevier
The experimental measurements for liquid viscosities of four fatty acid methyl esters, including methyl hexanoate, methyl heptanoate, methyl caprylate, and methyl nonanoate, were …
Number of citations: 15 www.sciencedirect.com
M Sharma, RK Wanchoo, AP Toor - Industrial & engineering …, 2012 - ACS Publications
… The ester of nonanoic acid with methanol, namely, methyl nonanoate … Methyl nonanoate is used as an active ingredient of … produce methyl nonanoate, is reported in the present work. …
Number of citations: 35 pubs.acs.org
RE Anderson, H Rakoff - Journal of the American Oil Chemists Society, 1965 - Springer
… The nonynoie esters are eluted later than methyl nonanoate on either liquid phase. The isomers with the triple bond near the center of the molecule come off first, and tile elution time …
Number of citations: 16 link.springer.com
D Zang, G Zhao, X Liu, J Yin, S Ma - Chemical Research in Chinese …, 2019 - Springer
… of methyl nonanoate. Patra et al.[8] studied the volumetric properties of methyl nonanoate. … This study aimed to provide the density data for methyl nonanoate, n-dodecane, and their …
Number of citations: 5 link.springer.com
WJE Voet, EM Zeilstra - … des Travaux Chimiques des Pays‐Bas, 1969 - Wiley Online Library
… Subsequently this a,a’-dimer served as the starting material for the other compound, the p,p-linked dimer of methyl nonanoate (7,8-di[methoxycarboxylmethylltetradecane) [II]. The …
Number of citations: 1 onlinelibrary.wiley.com
Y Zhang, Y Yang, AL Boehman - Combustion and Flame, 2009 - Elsevier
… esters were selected, which are methyl nonanoate, methyl 2-… The boiling points for methyl nonanoate and ethyl nonanoate … In the present study, the onset of HTHR for methyl nonanoate …
Number of citations: 125 www.sciencedirect.com
CJ Rodriguez, DF Foster, GR Eastham… - Chemical …, 2004 - pubs.rsc.org
… are observed, but d 1 -methyl nonanoate no longer predominates. This suggests that attack … formation of methyl nonanoate. We note that the presence of d 0 -methyl nonanoate in the …
Number of citations: 123 pubs.rsc.org
W Wang, S Gowdagiri, MA Oehlschlaeger - Energy & fuels, 2013 - ACS Publications
… the oxidation reactivity of selected C 9 fatty acid esters in a motored CRF engine and found the magnitude of low-temperature heat release to follow the order methyl nonanoate ≫ …
Number of citations: 62 pubs.acs.org
S Batashev, N Sevostyanova - Chemistry of Organoelement Compounds …, 2019 - elibrary.ru
… The main of them is methyl nonanoate which can used as a … The methyl nonanoate concentrations (С1) dependences on … model of regioselectivity on methyl nonanoate was obtained …
Number of citations: 0 elibrary.ru
JL Sebedio, WMN Ratnayake, RG Ackman - Chemistry and Physics of lipids, 1984 - Elsevier
… products of oleic acid were methyl nonanoate (MMCg) and … with low yields of methyl nonanoate and dimethyl azelate (45-50… -nonane and the 8-chloro9,9-dimethoxy methyl nonanoate. …
Number of citations: 17 www.sciencedirect.com

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